BenchChemオンラインストアへようこそ!

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea

Physicochemical profiling Lipophilicity Drug-likeness

1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea (CAS 941875-58-7) is a synthetic tetrazole-urea hybrid with molecular formula C18H20N6O2 and molecular weight 352.40 g/mol. The compound features a 1-(4-methoxyphenyl)-1H-tetrazole core connected via a methylene bridge to a 3-phenethylurea moiety, creating a biaryl tetrazolyl urea scaffold that has been explored as a privileged chemotype in endocannabinoid system modulation.

Molecular Formula C18H20N6O2
Molecular Weight 352.398
CAS No. 941875-58-7
Cat. No. B2945622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea
CAS941875-58-7
Molecular FormulaC18H20N6O2
Molecular Weight352.398
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C18H20N6O2/c1-26-16-9-7-15(8-10-16)24-17(21-22-23-24)13-20-18(25)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,19,20,25)
InChIKeyHNTKDCDZWHEGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea (CAS 941875-58-7): Core Physicochemical and Structural Baseline


1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea (CAS 941875-58-7) is a synthetic tetrazole-urea hybrid with molecular formula C18H20N6O2 and molecular weight 352.40 g/mol [1]. The compound features a 1-(4-methoxyphenyl)-1H-tetrazole core connected via a methylene bridge to a 3-phenethylurea moiety, creating a biaryl tetrazolyl urea scaffold that has been explored as a privileged chemotype in endocannabinoid system modulation [2]. Its computed physicochemical profile (clogP 2.22, TPSA 89.08 Ų, 8 HBA, 1 HBD, 3 rotatable bonds) places it within drug-like chemical space but with distinct property trade-offs relative to its closest des-methoxy analog [1].

Why 1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea Cannot Be Replaced by Its Closest In-Class Analogs Without Functional Consequence


Tetrazolyl urea analogs with similar core connectivity are not interchangeable because relatively minor substituent changes—particularly the presence or absence of the 4-methoxy group on the tetrazole N1-phenyl ring—produce quantitatively distinct physicochemical and potentially pharmacodynamic profiles. Computational comparison reveals that the 4-methoxy substituent in the target compound alters clogP by +0.56 units and topological polar surface area (TPSA) by +11.45 Ų relative to the unsubstituted phenyl analog 1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea [1]. In the broader biaryl tetrazolyl urea series evaluated for fatty acid amide hydrolase (FAAH) inhibition, even modest substituent modifications on the N1-aryl ring shifted IC50 values by orders of magnitude (range: 3.0 nM to >10 µM) [2]. Substituting the target compound with a close analog lacking the 4-methoxy group would therefore be expected to alter lipophilicity-dependent pharmacokinetic behavior, hydrogen-bonding capacity, and target engagement—undermining experimental reproducibility and SAR interpretation [1][2].

Quantitative Differentiation Evidence for 1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea Versus Closest Analogs


Computed Lipophilicity (clogP) Comparison: Target Compound vs. Des-Methoxy Phenyl Analog

The target compound exhibits a computed logP (clogP) of 2.22, which is 0.56 log units higher than that of its closest structural analog 1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (clogP = 1.66), where the only structural difference is the absence of the 4-methoxy group on the tetrazole N1-phenyl ring [1]. Both values were computed using the same algorithm and database, enabling direct cross-comparison. This ~0.6 log unit increase corresponds to approximately a 4-fold increase in octanol-water partition coefficient, predicting enhanced membrane permeability for the target compound [1].

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiation

The target compound has a computed TPSA of 89.08 Ų and 8 hydrogen bond acceptors (HBA), compared to TPSA 77.63 Ų and 7 HBA for the des-methoxy analog 1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea [1]. The additional methoxy oxygen contributes both the +11.45 Ų increase in polar surface area and the extra HBA. TPSA values above 60 Ų are associated with reduced CNS penetration; the target compound's TPSA of 89.08 Ų relative to the comparator's 77.63 Ų suggests a modest but measurable shift toward peripheral selectivity, which may be advantageous for programs targeting peripheral endocannabinoid pathways [1][2].

Polar surface area Hydrogen bonding ADME prediction

Conformational Rigidity: Rotatable Bond Count Comparison

The target compound possesses 3 rotatable bonds versus 4 rotatable bonds in the des-methoxy analog [1]. A reduction of one rotatable bond translates to lower conformational entropy penalty upon target binding, which—all else being equal—can improve binding free energy by approximately 0.5–1.5 kcal/mol based on general principles of ligand conformational restriction [2]. This structural feature arises from the specific connectivity pattern of the 4-methoxyphenyl-tetrazole-methyl-urea-phenethyl scaffold, which eliminates one freely rotating bond present in the comparator.

Conformational analysis Entropy Binding affinity

Class-Level FAAH Inhibition Potential: SAR Relationship for Biaryl Tetrazolyl Ureas

Although no FAAH IC50 value has been published specifically for 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea, the compound belongs to the biaryl tetrazolyl urea class extensively characterized by Ortar et al. (2013). In that study, 32 tetrazolyl urea analogs were evaluated, with the most potent compounds (16, 20, 21, 25, 28) achieving FAAH IC50 values of 3.0–9.7 nM and 39- to >141-fold selectivity over MAGL [1]. Critically, SAR analysis demonstrated that substituent identity on the N1-phenyl ring of the tetrazole profoundly modulated potency, with certain substitutions shifting IC50 values by >1000-fold. The 4-methoxyphenyl substituent of the target compound was not directly tested in the 2013 panel, but the observed SAR provides a quantitative framework for predicting that the target's distinct electronic and steric profile at this position will yield a unique activity signature relative to unsubstituted phenyl or halogen-substituted analogs [1]. Direct FAAH/MAGL IC50 determination for this compound is needed to confirm its precise position within the established SAR landscape.

FAAH inhibition Endocannabinoid Serine hydrolase

Predicted Metabolic Stability Advantage of 4-Methoxy Substitution on Tetrazole N1-Phenyl

The 4-methoxy substituent on the tetrazole N1-phenyl ring is predicted to confer differential oxidative metabolism compared to unsubstituted phenyl analogs. In general medicinal chemistry, electron-donating para-methoxy groups reduce the rate of CYP450-mediated aromatic hydroxylation at the substituted position while potentially directing metabolism to alternative sites [1]. The des-methoxy analog 1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, by contrast, presents an unsubstituted phenyl ring susceptible to para-hydroxylation as a primary metabolic pathway. This mechanistic difference, while requiring direct microsomal stability testing for confirmation, is well-precedented across multiple chemotypes and provides a rational basis for preferring the target compound in studies where metabolic stability of the tetrazole N1-aryl ring is a key selection criterion [1].

Metabolic stability Cytochrome P450 Oxidative metabolism

Application Scenarios for 1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea Grounded in Differentiation Evidence


FAAH/MAGL Dual Inhibitor Screening and SAR Expansion

The target compound is positioned as a distinct entry in biaryl tetrazolyl urea SAR exploration, where the 4-methoxyphenyl substitution on the tetrazole N1 represents an underexplored region of the chemical space characterized by Ortar et al. (2013). Given that the class achieves FAAH IC50 values as low as 3.0 nM and MAGL selectivity exceeding 141-fold [1], procurement of this specific compound enables direct head-to-head comparison with published analogs 1-32 to map substituent effects on potency and selectivity. Its higher clogP (2.22 vs. 1.66 for the des-methoxy analog) further recommends it for studies correlating lipophilicity with enzyme inhibition kinetics [2].

Endocannabinoid System Modulation in Peripheral Tissues

The elevated TPSA of 89.08 Ų, which exceeds the typical CNS-penetrant threshold of ~60-70 Ų, suggests preferential peripheral distribution relative to CNS-targeted analogs [1]. This property makes the compound a candidate for investigating peripheral endocannabinoid tone modulation (e.g., in adipose tissue, liver, or immune cells) without confounding central effects. Procurement should be prioritized when the experimental objective requires minimizing CNS exposure while maintaining FAAH inhibitory activity grounded in the tetrazolyl urea pharmacophore [2].

Physicochemical Property Benchmarking for Computational Model Validation

The compound's well-defined computational profile (clogP 2.22, TPSA 89.08 Ų, 8 HBA, 1 HBD, 3 RB) and its quantified differences from the des-methoxy comparator (+0.56 logP, +11.45 Ų TPSA, +1 HBA, -1 RB) [1] provide an experimentally tractable matched molecular pair for validating in silico ADME prediction models. Researchers can use this pair to experimentally measure logP, permeability, and metabolic stability, then evaluate the accuracy of computational predictions across a defined chemical change.

Tetrazole-Containing Chemical Probe Development

The tetrazole ring serves as a bioisostere for carboxylic acid functionalities, and this compound's combination of tetrazole, urea, and 4-methoxyphenyl motifs provides a scaffold for developing chemical probes targeting serine hydrolases beyond FAAH/MAGL [1]. The additional HBA from the methoxy oxygen and the reduced rotatable bond count relative to the des-methoxy analog offer distinct binding-mode hypotheses that can be tested via X-ray crystallography or covalent docking studies, building on the observation that tetrazolyl ureas in the Ortar series displayed non-uniform binding modes in FAAH docking experiments [1].

Quote Request

Request a Quote for 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.